

An In-depth Technical Guide to 4-(Dimethylamino)piperidine: Structure, Synonyms, and Synthesis

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Compound of Interest

Compound Name: *N,N-Dimethylpiperidin-4-amine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine, a heterocyclic amine of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, extensive list of synonyms, and key identifiers. A thorough summary of its physicochemical properties is presented in a structured tabular format for easy reference. Detailed experimental protocols for its synthesis via reductive amination are provided, along with methodologies for its characterization using standard analytical techniques. Furthermore, a logical workflow for the synthesis and characterization of 4-(Dimethylamino)piperidine is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing foundational knowledge for the utilization of this versatile chemical scaffold.

Chemical Identity and Structure

4-(Dimethylamino)piperidine, with the IUPAC name **N,N-dimethylpiperidin-4-amine**, is a saturated heterocyclic compound. Its structure consists of a piperidine ring substituted at the 4-position with a dimethylamino group.

Molecular Formula: C₇H₁₆N₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 128.22 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 50533-97-6[\[1\]](#)[\[2\]](#)

The presence of two nitrogen atoms, a secondary amine within the piperidine ring and a tertiary amine in the dimethylamino substituent, imparts basic properties to the molecule and makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for 4-(Dimethylamino)piperidine is provided below.

Identifier Type	Identifier
IUPAC Name	N,N-dimethylpiperidin-4-amine [2]
Common Name	4-(Dimethylamino)piperidine [2]
CAS Number	50533-97-6 [1] [2]
EINECS Number	256-617-2 [2] [3]
PubChem CID	417391 [2]
InChI	InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 [2]
InChIKey	YFJAIURZMRJPDB-UHFFFAOYSA-N [2]
Canonical SMILES	CN(C)C1CCNCC1
Selected Synonyms	N,N-Dimethyl-4-piperidinamine [1]
4-(N,N-Dimethylamino)piperidine [3]	
Dimethyl-piperidin-4-yl-amine [3]	
4-Dimethylaminopiperidine [3]	

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Dimethylamino)piperidine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference
Physical State	Clear, colorless to slightly yellow liquid	[3]
Boiling Point	187 °C	[3]
Density	0.91 g/cm ³	[3]
Refractive Index	1.4760	[3]
pKa	10.10 ± 0.10 (Predicted)	[3]
Flash Point	187 °C	[3]
Solubility	Soluble in water, ethanol, and ether.	[1]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[3]

Experimental Protocols

Synthesis of 4-(Dimethylamino)piperidine

A common and efficient method for the synthesis of 4-(Dimethylamino)piperidine is the reductive amination of a protected 4-piperidone derivative.

Protocol: Reductive Amination of 1-(tert-Butoxycarbonyl)-4-piperidone

This protocol is adapted from a known synthetic procedure.

Materials:

- 1-(tert-Butoxycarbonyl)-4-piperidone

- Dimethylamine hydrochloride
- Sodium cyanoborohydride
- Methanol
- Concentrated Hydrochloric Acid (HCl)
- 2M Sodium Hydroxide (NaOH) solution
- Methylene chloride (Dichloromethane)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL) in a round-bottom flask, add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol).
- Stir the mixture at room temperature and add sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) portion-wise.
- Allow the reaction to stir at room temperature for 4 days.
- After 4 days, carefully add concentrated HCl (10 mL) to the reaction mixture.
- Remove the methanol and excess HCl in vacuo using a rotary evaporator.
- Dissolve the resulting residue in deionized water (30 mL).

- Adjust the pH of the aqueous solution to 10 by the dropwise addition of a 2M NaOH solution.
- Extract the aqueous solution with methylene chloride (3 x 20 mL).
- Combine the organic extracts and dry over anhydrous Na_2SO_4 .
- Filter off the drying agent and remove the methylene chloride in vacuo to yield the final product, **N,N-Dimethylpiperidin-4-amine**.

Characterization of 4-(Dimethylamino)piperidine

The identity and purity of the synthesized 4-(Dimethylamino)piperidine can be confirmed using various spectroscopic methods.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the dimethylamino group protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The N-methyl protons will appear as a singlet.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be shifted downfield.

4.2.2 Infrared (IR) Spectroscopy

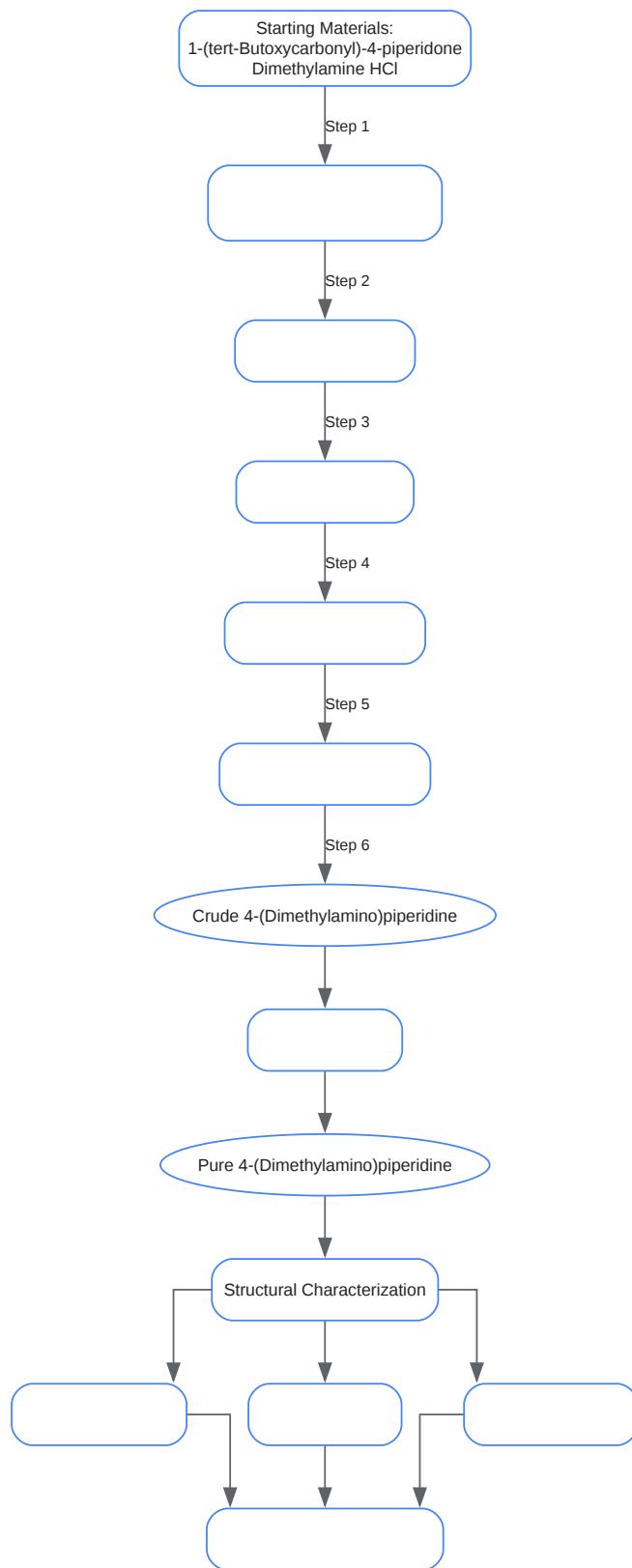
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations.

4.2.3 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(Dimethylamino)piperidine (128.22 g/mol). The fragmentation pattern can provide further structural information.

Workflow and Pathway Visualizations

As specific signaling pathways involving 4-(Dimethylamino)piperidine are not extensively documented, a logical workflow for its synthesis and characterization is presented below. This diagram outlines the key steps from starting materials to the final, characterized product.



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